For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 2-(5-Methylisoxazol-3-yl)acetonitrile
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(5-Methylisoxazol-3-yl)acetonitrile, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various sources to assist researchers in its handling, characterization, and application.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-(5-methyl-1,2-oxazol-3-yl)acetonitrile |
| Synonyms | (5-methyl-3-isoxazolyl)acetonitrile, 5-methyl-3-Isoxazoleacetonitrile |
| CAS Number | 35166-41-7[1][2] |
| Molecular Formula | C₆H₆N₂O[2] |
| Molecular Weight | 122.12 g/mol [2] |
| InChI Key | FMCBKOOPDBRCGZ-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=CC(=NO1)CC#N |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-(5-Methylisoxazol-3-yl)acetonitrile. It is important to note that some of these values are predicted from computational models and should be confirmed experimentally.
| Property | Value | Source |
| Appearance | Colorless clear liquid or solid[3][4] | Sigma-Aldrich, CymitQuimica |
| Melting Point | 36-39 °C | ChemicalBook[2] |
| Boiling Point | 264.1 ± 25.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.131 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | -4.05 ± 0.12 (Predicted) | ChemicalBook[2] |
| Log P (Octanol/Water) | -0.54 (at 25 °C) | Sigma-Aldrich[4] |
Solubility and Stability
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Solubility : While specific solubility data is not widely published, its miscibility with common organic solvents like acetonitrile is expected in synthetic procedures[5][6]. The negative Log P value suggests that bioaccumulation is not expected[4].
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Stability : The compound is chemically stable under standard ambient conditions (room temperature)[4]. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases[7].
-
Reactivity : Vapors may form explosive mixtures with air[4].
Experimental Protocols
a) Determination of Melting Point: Melting points are typically determined using a melting point apparatus, such as a Büchi B-540 or similar device, with the sample loaded into a capillary tube[8]. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 or 600 MHz) using a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆[8][9]. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard such as tetramethylsilane (TMS)[10].
c) High-Resolution Mass Spectrometry (HRMS): Exact mass is determined using HRMS, often with Electron-Impact (EI) or Electrospray Ionization (ESI) techniques on a Time-of-Flight (TOF) or Orbitrap mass analyzer[8][9]. This provides confirmation of the elemental composition of the molecule.
d) Infrared (IR) Spectroscopy: IR spectra are recorded to identify functional groups. This is typically done using a spectrometer like a Perkin Elmer-100, with the data reported in terms of frequency of absorption (cm⁻¹)[9].
Synthesis and Characterization Workflow
The synthesis of isoxazole derivatives often involves the reaction of precursor molecules in a suitable solvent. The following diagrams illustrate a general workflow for the synthesis and subsequent characterization of a compound like 2-(5-Methylisoxazol-3-yl)acetonitrile.
Caption: Generalized synthesis pathway for an isoxazole derivative.
Caption: Standard workflow for purification and structural analysis.
Safety and Handling
2-(5-Methylisoxazol-3-yl)acetonitrile is classified as harmful and an irritant.
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Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[1][2].
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses[4][7]. Wash hands thoroughly after handling[2].
-
Storage : Store in a well-ventilated place with the container tightly closed[2]. Keep away from heat, sparks, and open flames[4].
This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. chemical-label.com [chemical-label.com]
- 2. (5-methyl-3-isoxazolyl)acetonitrile(SALTDATA: FREE) | 35166-41-7 [amp.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3.2. Typical Experimental Procedure for the Synthesis of 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4) [bio-protocol.org]
- 6. Acetonitrile - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
